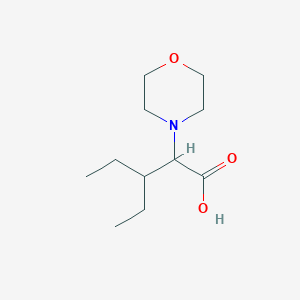

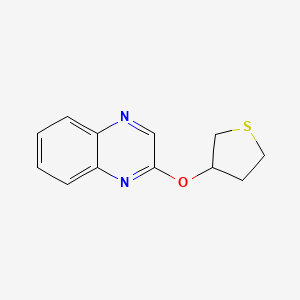

![molecular formula C8H16N2 B3019794 5-Methyl-5-azaspiro[3.4]octan-7-amine CAS No. 2243510-58-7](/img/structure/B3019794.png)

5-Methyl-5-azaspiro[3.4]octan-7-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Methyl-5-azaspiro[3.4]octan-7-amine is a heterocyclic molecule that is part of a broader class of azaspirocycles. These compounds are characterized by their spirocyclic structure, where a nitrogen atom is incorporated into a bicyclic framework. The azaspirocycles have been the subject of various studies due to their potential pharmacological properties and their use as synthons in the synthesis of complex molecules .

Synthesis Analysis

The synthesis of azaspirocycles often involves multicomponent reactions, ring-closing metathesis, and reductive amination. For instance, the synthesis of related compounds such as 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes involves alkylation of pyrrolidine enamine intermediates . Similarly, the synthesis of heterospirocyclic 2H-azirin-3-amines, which are precursors to various azaspirocycles, is achieved through reactions with thiocarboxamides followed by treatment with COCl2 and other reagents . Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has also been studied, demonstrating the versatility of azaspirocycles in synthetic chemistry .

Molecular Structure Analysis

Azaspirocycles exhibit a range of molecular structures, often determined by X-ray crystallography. The solid-state conformations of these compounds can vary significantly, influencing their chemical properties and reactivity. For example, the structure of N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine was established by X-ray crystallography, which is crucial for understanding its reactivity as a synthon for unknown α-amino acids .

Chemical Reactions Analysis

Azaspirocycles participate in various chemical reactions, including cycloadditions, aminations, and ring transformations. The [3+2] cycloaddition of methylenelactams with nitrones leads to the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, showcasing the reactivity of these compounds in creating complex structures10. The electrophilic amination of C-H-acidic compounds with azaspirocycles is another example of the chemical versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocycles are influenced by their molecular structure and substituents. These properties are essential for their potential use in drug discovery and development. For instance, the antibacterial activity of novel azaspirocycles against respiratory pathogens has been evaluated, with some compounds showing potent in vitro activity and favorable pharmacokinetic profiles . The anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has also been investigated, identifying compounds with significant inhibitory effects on human coronavirus replication .

安全和危害

The compound has several hazard statements including H226, H302, H314, and H335 . These indicate that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

5-methyl-5-azaspiro[3.4]octan-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-6-7(9)5-8(10)3-2-4-8/h7H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJRLDAKMRVEFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC12CCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-5-azaspiro[3.4]octan-7-amine | |

CAS RN |

2243510-58-7 |

Source

|

| Record name | 5-methyl-5-azaspiro[3.4]octan-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

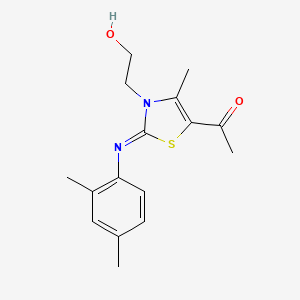

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3019712.png)

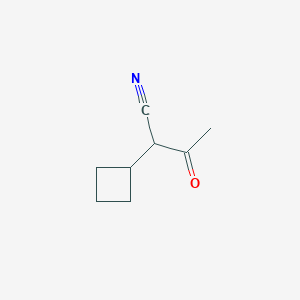

![3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3019715.png)

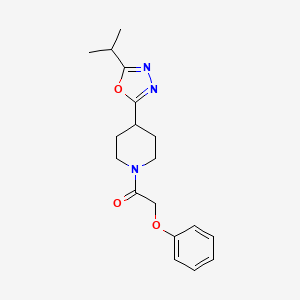

![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)

![Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B3019719.png)

![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)

![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)

![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3019728.png)